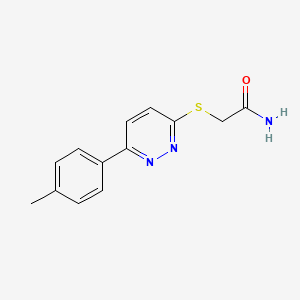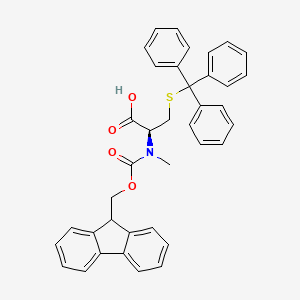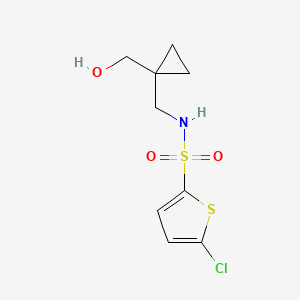![molecular formula C20H22N4O B2612616 N-(4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}phenyl)acetamide CAS No. 2380191-74-0](/img/structure/B2612616.png)
N-(4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}phenyl)acetamide is a complex organic compound that features a benzodiazole ring, an azetidine ring, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}phenyl)acetamide typically involves multiple steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the Azetidine Ring: The azetidine ring is often formed via cyclization reactions involving appropriate precursors such as β-amino alcohols.
Coupling Reactions: The benzodiazole and azetidine rings are then coupled using a suitable linker, often through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the azetidine ring, potentially opening it to form linear amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodiazole ring and the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure may make it useful in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound could be used as a probe to study biological pathways involving benzodiazole and azetidine derivatives.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}phenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole ring could engage in π-π interactions, while the azetidine ring might participate in hydrogen bonding or other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzodiazole Derivatives: Compounds like benzimidazole and benzothiazole share the benzodiazole core and exhibit similar chemical properties.
Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid and azetidine-3-carboxylic acid are structurally related and have comparable reactivity.
Acetamide Derivatives: N-phenylacetamide and N-methylacetamide are simpler analogs that share the acetamide functional group.
Uniqueness
N-(4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]methyl}phenyl)acetamide is unique due to the combination of its three distinct functional groups
Eigenschaften
IUPAC Name |
N-[4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14-21-19-5-3-4-6-20(19)24(14)18-12-23(13-18)11-16-7-9-17(10-8-16)22-15(2)25/h3-10,18H,11-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDORPUUPXZYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)CC4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carbonyl}benzonitrile](/img/structure/B2612535.png)
![N-[(2-Chloropyrimidin-4-yl)methyl]-1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-N-methylethanamine](/img/structure/B2612537.png)
![N-(3,4-difluorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2612538.png)
![N-(4-bromo-3-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2612539.png)




![N-[1-(4-Methylmorpholin-2-yl)ethyl]prop-2-enamide](/img/structure/B2612548.png)



![N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylcyclopropane-1-carboxamide](/img/structure/B2612555.png)

